N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide
Description
N-(2-Benzoyl-5-bromophenyl)-4-phenoxybenzamide is a benzamide derivative characterized by a central benzoyl group substituted with a bromine atom at the 5-position of the phenyl ring and a 4-phenoxybenzamide moiety. This compound is structurally complex, combining halogenated aromatic systems with amide and ether linkages.
Properties
IUPAC Name |
N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18BrNO3/c27-20-13-16-23(25(29)18-7-3-1-4-8-18)24(17-20)28-26(30)19-11-14-22(15-12-19)31-21-9-5-2-6-10-21/h1-17H,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPRTTLDUIYDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Benzoylation: The addition of a benzoyl group to the brominated compound.
Amidation: The formation of the amide bond by reacting the benzoylated compound with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Halogenated Benzamide Derivatives
Compound 1: N-[5-Bromo-2-(2-Chlorobenzoyl)phenyl]-4-Phenoxybenzamide (CAS: 328539-61-3)
- Key Differences : The 2-chlorobenzoyl substituent distinguishes this analog from the target compound, which lacks the chloro group.
- Implications : The chloro group may enhance lipophilicity and influence binding interactions, as seen in halogenated analogs targeting kinases or receptors .
Compound 2 : 4-Bromo-N-[2-Methyl-5-(5-Methyl-1,3-Benzoxazol-2-yl)Phenyl]Benzamide (CAS: 314029-45-3)
- Key Differences: Incorporates a benzoxazole ring instead of the phenoxybenzamide group.
Compound 3: N-{4-[(3-Hydroxyphenyl)-3-Methylpiperazin-1-yl]Methyl-2-Methylpropyl}-4-Phenoxybenzamide
- Key Differences : Features a piperazine-methylpropyl chain, enabling interactions with opioid receptors.
- Implications : Piperazine-containing analogs (e.g., JDTic derivatives) exhibit selective κ-opioid receptor antagonism but show reduced potency compared to the target compound’s structural analogs .
Antitumor Benzamide Derivatives
Compound 4: N-(1-(2,6-Difluorobenzyl)-Piperidine-4-yl)-4-Phenoxybenzamide
- Key Differences : Incorporates a piperidine ring and difluorobenzyl group.
- Implications: Demonstrated potent activity against HepG2 hepatocarcinoma cells (IC₅₀ < 1 µM), highlighting the importance of fluorinated aromatic systems in antitumor activity. The absence of a bromine substituent in this compound suggests that halogen type and position critically modulate cytotoxicity .
Opioid Receptor Modulation
- N-{4-[(3-Hydroxyphenyl)-3-Methylpiperazin-1-yl]Methyl-2-Methylpropyl}-4-Phenoxybenzamide Analogs These compounds were evaluated via [³⁵S]GTPγS binding assays but showed lower κ-opioid receptor selectivity compared to JDTic, a reference antagonist. Structural rigidity introduced by the phenoxybenzamide moiety may reduce conformational flexibility required for high-affinity receptor binding .
Antitumor Activity
- Halogenated Benzamides : Bromine and chlorine substituents enhance DNA intercalation and topoisomerase inhibition in analogs like 4-bromo-N-(2-chloro-6-fluorophenyl)benzamide derivatives .
- Fluorinated Analogs : Fluorine atoms improve metabolic stability and membrane permeability, as seen in Compound 4 .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
